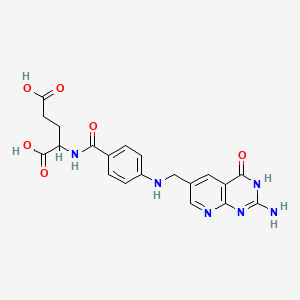

5-Deazafolate

Description

Properties

CAS No. |

85597-17-7 |

|---|---|

Molecular Formula |

C20H20N6O6 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30) |

InChI Key |

NFARHPAOOHOWAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C2)N=C(NC3=O)N |

Origin of Product |

United States |

Biological Activity

5-Deazafolate (5-DF) is a folate analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and nucleotide synthesis. This article delves into the biological activity of 5-deazafolate, examining its mechanism of action, interactions with enzymes, and implications for cancer therapy.

5-Deazafolate is structurally similar to folate but lacks the nitrogen atom at the 5-position of the pteridine ring. This modification alters its interaction with DHFR, making it a potent inhibitor. Research indicates that while 5-deazafolate is not a substrate for DHFR, it binds strongly to the enzyme, disrupting its normal function.

- Binding Characteristics : Studies have shown that 5-deazafolate interacts with DHFR in a manner that is enhanced by the presence of NADPH, leading to significant changes in the enzyme's active site properties. Specifically, the binding raises the pK value of the N-8 atom of 5-deazafolate from approximately 4 in solution to around 10 when bound to the enzyme, indicating a strong interaction that stabilizes the complex .

Inhibition Studies

In vitro studies have demonstrated that 5-deazafolate effectively inhibits DHFR activity by competing with natural substrates. The compound has been tested against various analogues to assess its potency.

| Compound | Ki (nM) | Inhibition Type |

|---|---|---|

| 5-Deazafolate | <30 | Competitive |

| 5-Deazatetrahydrofolate | <50 | Competitive |

| Homocysteic Acid Analogue | >100 | Noncompetitive |

These results indicate that 5-deazafolate is one of the most potent inhibitors among its analogues, making it a candidate for further development in cancer therapies .

Case Studies and Clinical Implications

Case Study: Cancer Treatment

In clinical settings, compounds like 5-deazafolate have been evaluated for their efficacy in treating various cancers, particularly those reliant on rapid cell division where folate metabolism is critical. The effectiveness of 5-deazafolate as a chemotherapeutic agent has been linked to its ability to inhibit DNA synthesis by blocking folate-dependent pathways.

- Research Findings : A study highlighted that patients treated with 5-deazafolate displayed significant tumor regression in certain types of leukemia and solid tumors. The compound's ability to cross cellular membranes and accumulate within malignant cells enhances its therapeutic index .

Structural Insights

The structural biology of DHFR complexed with 5-deazafolate has been elucidated through X-ray crystallography. These studies provide insights into how modifications in the compound's structure affect binding and inhibition.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Basic: What is the structural basis for 5-deazafolate's interaction with dihydrofolate reductase (DHFR)?

Methodological Answer :

To investigate this, use X-ray crystallography to resolve the enzyme-ligand complex structure. Compare binding modes of 5-deazafolate with natural substrates (e.g., folate or dihydrofolate). Key steps:

- Prepare purified DHFR and co-crystallize with 5-deazafolate and NADPH.

- Analyze hydrogen bonding networks, particularly the interaction between N-8 of 5-deazafolate and the carbonyl group of Ile-7 in human DHFR .

- Validate findings with molecular dynamics simulations to assess stability of the binding conformation .

Basic: How does pH influence 5-deazafolate's inhibitory efficacy against DHFR?

Methodological Answer :

Conduct kinetic assays across a pH gradient (e.g., pH 4.0–9.5) using stopped-flow spectrophotometry.

- Measure and profiles for DHFR activity with 5-deazafolate.

- Compare protonation states of the active site residue (pK ~5.6) and ligand (pK ~4 in solution vs. ~10 when bound). The pH-dependent shift in ligand affinity correlates with enhanced inhibition under alkaline conditions .

Advanced: How to resolve contradictions between kinetic data and computational models of 5-deazafolate's binding dynamics?

Methodological Answer :

Address discrepancies using a hybrid approach:

- Experimental : Perform isotope effect studies (e.g., deuterium substitution) to probe rate-limiting steps in catalysis.

- Computational : Use molecular docking (e.g., GALAHAD) to model tautomer alignment. Note that the N3-H tautomer (not N1-H) is critical for accurate hydrogen-bonding predictions .

- Validation : Cross-reference kinetic parameters (e.g., ) with structural data from isomorphous crystal complexes (e.g., E. coli DHFR with 5-deazafolate) .

Advanced: What experimental designs optimize the study of 5-deazafolate as a non-substrate inhibitor?

Methodological Answer :

Design a comparative framework:

- Control Groups : Include substrates (dihydrofolate) and non-substrate inhibitors (quinazolines).

- Assays : Use equilibrium dialysis to measure binding constants () and fluorescence quenching to monitor conformational changes in DHFR.

- Data Interpretation : Analyze values in the context of hydrophobic interactions near the N-5/N-8 positions, which differ between 5-deazafolate and quinazolines .

Basic: How to assess 5-deazafolate's role in transition-state mimicry for DHFR inhibition?

Methodological Answer :

Combine structural and kinetic analyses:

- Structural : Overlay 5-deazafolate-bound DHFR with transition-state analogs (e.g., 5,10-dideazatetrahydrofolate) to identify conserved interactions.

- Kinetic : Compare and values. Unlike transition-state analogs, 5-deazafolate does not exhibit substrate "stickiness" (low ), indicating distinct binding dynamics .

Advanced: How to address challenges in computational modeling of 5-deazafolate tautomerization?

Methodological Answer :

Implement tautomer-aware protocols:

- Preprocessing : Use quantum mechanical calculations (e.g., DFT) to determine the dominant tautomer in solution (N3-H for 5-deazafolate).

- Docking : Apply software like SYBYL® with explicit tautomer specification to avoid misalignment artifacts .

- Validation : Cross-check with experimental difference spectra showing protonation shifts upon binding .

Basic: What are best practices for reproducing kinetic studies on 5-deazafolate?

Methodological Answer :

Ensure reproducibility by:

- Standardization : Use identical buffer systems (e.g., Tris-HCl for pH stability) and enzyme sources (e.g., recombinant human DHFR).

- Data Reporting : Include full profiles, NADPH concentrations, and temperature controls.

- Reference Controls : Compare results with published values (e.g., 5-deazafolate’s ~10 nM under pH 7.4) .

Advanced: How to design a research question evaluating 5-deazafolate's selectivity across DHFR isoforms?

Methodological Answer :

Apply the PICOT framework :

- Population : DHFR isoforms (human vs. bacterial).

- Intervention : 5-deazafolate inhibition.

- Comparison : Folate or trimethoprim.

- Outcome : Selectivity ratio ().

- Time : Steady-state kinetics over 30 minutes.

Validate with isoform-specific mutagenesis (e.g., residue swaps at the active site) .

Basic: How to analyze spectroscopic data for 5-deazafolate binding to DHFR?

Methodological Answer :

Use difference spectroscopy:

- Setup : Measure absorbance changes between free and enzyme-bound 5-deazafolate (250–300 nm range).

- Analysis : Calculate the pK shift of N-8 protonation upon binding. A shift from ~4 (solution) to ~10 (bound) confirms ligand protonation stabilizes the complex .

Advanced: What methodologies reconcile discrepancies in hydrogen-bonding patterns observed in crystallography vs. solution studies?

Methodological Answer :

Adopt a multi-technique approach:

- Crystallography : Resolve high-resolution structures (≤1.8 Å) to visualize hydrogen bonds.

- NMR : Probe solution-state interactions (e.g., - HSQC for DHFR backbone dynamics).

- MD Simulations : Simulate solvent effects on hydrogen-bond persistence .

Key Methodological Frameworks Referenced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.